3-(2,2-Diethoxyethylamino)benzonitrile
Description
3-(2,2-Diethoxyethylamino)benzonitrile is a benzonitrile derivative featuring a diethoxyethylamino substituent at the 3-position of the aromatic ring. The diethoxyethylamino group combines ethoxy chains and an amino linker, which may enhance solubility and influence electronic properties compared to simpler alkylamino or alkoxy analogs.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-(2,2-diethoxyethylamino)benzonitrile |
InChI |
InChI=1S/C13H18N2O2/c1-3-16-13(17-4-2)10-15-12-7-5-6-11(8-12)9-14/h5-8,13,15H,3-4,10H2,1-2H3 |
InChI Key |
YVSPFEUQZFOCHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNC1=CC=CC(=C1)C#N)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs and their substituents:
Key Observations :
- The ferrocenylmethylamino analog () adds redox activity, which is absent in the target compound but highlights how substituents can confer unique functional properties.
- Nitro-substituted analogs () exhibit contrasting electronic effects (electron-withdrawing vs. electron-donating), influencing reactivity and binding behavior.
Physical and Spectroscopic Properties
Melting Points and Purity:
- 3-[2-[(2-Hydroxy-ethylamino)-methyl]-5-(trifluorobiphenyl)phenoxymethyl]benzonitrile (): Melting point 74–76°C, purity 97.21% .
- 3-(Dimethylamino)benzonitrile (): No explicit melting point reported, but NMR and UV-Vis data suggest moderate polarity .
Spectroscopic Trends:
- 3-(Dimethylamino)benzonitrile: UV-Vis spectra and chemical shifts () indicate strong electronic interactions with haloforms via hydrogen bonding, attributed to the dimethylamino group’s electron-donating nature .
- 3-(Ferrocenylmethylamino)benzonitrile: Binding studies with DPPH radicals () show distinct association constants due to the ferrocene moiety’s redox activity, contrasting with non-metallic analogs .
Reactivity and Binding Behavior
Radical Scavenging:
- 3-(Ferrocenylmethylamino)benzonitrile exhibits unique binding with DPPH radicals (K = 1.2 × 10³ M⁻¹), attributed to ferrocene’s electron-transfer capability .
- Dimethylamino analogs () show weaker interactions in halogen-bonding studies, emphasizing substituent-dependent reactivity .
Solubility and Conformational Effects:
- The diethoxyethylamino group’s ethoxy chains likely enhance solubility in organic solvents compared to shorter-chain analogs (e.g., methylaminoethoxy in ) .
- Longer alkoxy chains may induce steric hindrance, affecting molecular packing and crystallinity, as seen in the lower melting point of the trifluorobiphenyl analog (74–76°C, ) .
Electronic Effects
- Electron-withdrawing groups (e.g., nitro in ) reduce ring electron density, altering binding affinities and spectroscopic signatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
